molecular formula C12H13FN4O2 B6647367 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline

Cat. No.: B6647367
M. Wt: 264.26 g/mol
InChI Key: OUJYWFCDSAPJFJ-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline is a synthetic organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Imidazole Introduction: The attachment of the imidazole moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group and imidazole moiety can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-fluoro-N-[2-(1-ethylimidazol-2-yl)ethyl]-2-nitroaniline: Similar structure but with an ethyl group on the imidazole ring instead of a methyl group.

Uniqueness

The presence of the fluorine atom and the nitro group in 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2/c1-16-7-6-15-12(16)4-5-14-10-3-2-9(13)8-11(10)17(18)19/h2-3,6-8,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJYWFCDSAPJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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